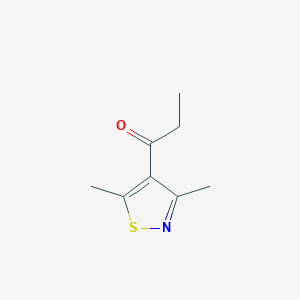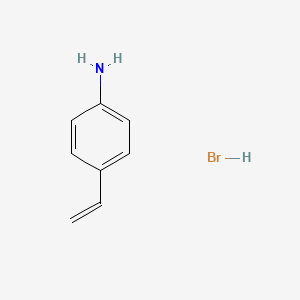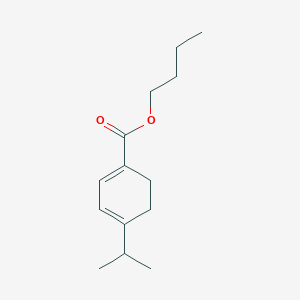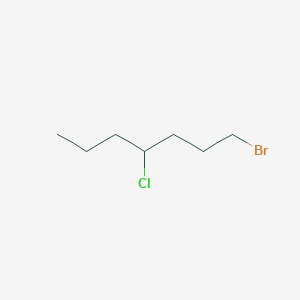![molecular formula C27H31NO B14305613 4-[Bis(4-butylphenyl)amino]benzaldehyde CAS No. 124538-01-8](/img/structure/B14305613.png)
4-[Bis(4-butylphenyl)amino]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(4-butylphenyl)amino]benzaldehyde is an organic compound with the molecular formula C27H31NO It is characterized by the presence of a benzaldehyde group substituted with a bis(4-butylphenyl)amino group
Métodos De Preparación
The synthesis of 4-[Bis(4-butylphenyl)amino]benzaldehyde typically involves the reaction of 4-butylaniline with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
4-[Bis(4-butylphenyl)amino]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[Bis(4-butylphenyl)amino]benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[Bis(4-butylphenyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can influence biological processes and pathways, making it a valuable tool in research.
Comparación Con Compuestos Similares
4-[Bis(4-butylphenyl)amino]benzaldehyde can be compared with other similar compounds, such as:
4-[Bis(4-bromophenyl)amino]benzaldehyde: Similar structure but with bromine substituents.
4-[Bis(2-pyridinylmethyl)amino]benzaldehyde: Contains pyridine rings instead of butyl groups.
4-[Bis(2-acetyloxyethyl)amino]benzaldehyde: Contains acetyloxyethyl groups instead of butyl groups.
These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and reactivity
Propiedades
Número CAS |
124538-01-8 |
|---|---|
Fórmula molecular |
C27H31NO |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
4-(4-butyl-N-(4-butylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C27H31NO/c1-3-5-7-22-9-15-25(16-10-22)28(27-19-13-24(21-29)14-20-27)26-17-11-23(12-18-26)8-6-4-2/h9-21H,3-8H2,1-2H3 |
Clave InChI |
OICMFXKNRILTOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCC)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)

silane](/img/structure/B14305544.png)


![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)




![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)



